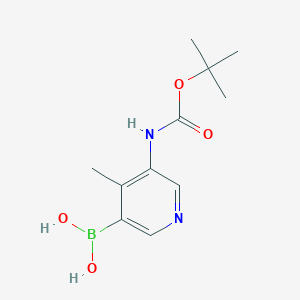

(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid

CAS No.:

Cat. No.: VC18821023

Molecular Formula: C11H17BN2O4

Molecular Weight: 252.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17BN2O4 |

|---|---|

| Molecular Weight | 252.08 g/mol |

| IUPAC Name | [4-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |

| Standard InChI | InChI=1S/C11H17BN2O4/c1-7-8(12(16)17)5-13-6-9(7)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,14,15) |

| Standard InChI Key | ZKENHXQVYOGAKI-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=CN=CC(=C1C)NC(=O)OC(C)(C)C)(O)O |

Introduction

(5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid is a boronic acid derivative characterized by a tert-butoxycarbonyl (Boc) group attached to a pyridine ring. This compound has garnered attention due to its potential applications in medicinal chemistry and organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Below, we provide a detailed examination of its chemical properties, synthesis methods, applications, and structural uniqueness.

Synthesis Methods

The synthesis of (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid can be achieved through standard organic transformations:

-

Step 1: Boc Protection

-

Introduce the tert-butoxycarbonyl group to an amine precursor to protect it during subsequent reactions.

-

-

Step 2: Boronic Acid Introduction

-

Functionalize the pyridine ring with boronic acid using boronation techniques such as lithiation followed by reaction with boron reagents.

-

-

Step 3: Purification

-

Purify the product using recrystallization or chromatography to ensure high purity for synthetic or biological applications.

-

Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Used in drug discovery for designing enzyme inhibitors and receptor modulators. |

| Organic Synthesis | Serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions. |

| Agrochemicals | Potential precursor for developing herbicides or pesticides. |

The compound's boronic acid group enables it to form covalent bonds with biological targets, making it valuable in medicinal chemistry.

Structural Uniqueness

The distinct positioning of functional groups in (5-((Tert-butoxycarbonyl)amino)-4-methylpyridin-3-YL)boronic acid differentiates it from structurally similar compounds:

| Compound Name | Unique Features |

|---|---|

| (4-(tert-butoxycarbonylamino)-2-methylphenyl)boronic acid | Substitution pattern on phenyl ring differs. |

| 6-(tert-butoxycarbonylamino)-5-methylpyridin-3-YLboronic acid | Additional methyl group on pyridine ring. |

| 3-{[(tert-butoxycarbonyl)amino]methyl}-4-pyridinylboronic acid | Variation in pyridine position affects reactivity. |

These structural nuances influence reactivity and biological activity, offering specific advantages for targeted applications.

Research Directions

Ongoing studies aim to explore the pharmacological potential of this compound by investigating:

-

Its interaction with enzymes and receptors.

-

Its utility as a building block for synthesizing complex molecules.

-

Its role in creating bioactive compounds with improved efficacy.

Further research is needed to fully elucidate its properties and optimize its use in industrial and pharmaceutical contexts.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume